molecular formula C10H11N3O3S2 B2594297 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1021219-09-9

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2594297
CAS RN: 1021219-09-9
M. Wt: 285.34
InChI Key: ZPJGUIYGMOHWJW-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H11N3O3S, and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamides, including thiophene sulfonamide derivatives, are integral in developing heterocyclic compounds due to their significant biological activities. Recent studies have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents and their reactivity towards various active methylene compounds to produce derivatives with promising biological activities (Azab, Youssef, & El-Bordany, 2013). Moreover, the development of efficient, environmentally friendly, and economic processes for preparing sulfenamides, sulfinamides, and sulfonamides through oxidative coupling of thiols and amines has been a focus of recent research, indicating a significant interest in sustainable and green chemistry approaches (Cao et al., 2021).

Antimicrobial and Antitumor Activities

Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and assessed for their in vitro activity against human tumor cell lines, showing higher activity against liver, colon, and lung cancer cell lines than standard drugs. These compounds also exhibited significant antibacterial activity, highlighting their dual potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017). Additionally, sulfonamide antimicrobials' oxidation by ferrate(VI) indicates a pathway for removing sulfonamides from water, converting them into less toxic byproducts, which is crucial for environmental sustainability (Sharma, Mishra, & Nesnas, 2006).

Potential in Drug Discovery

The inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with benzo[b]thiophene 1,1-dioxide sulfonamides presents a promising area of research for cancer treatment. Some derivatives have shown potent activity and selectivity for tumor-associated isozymes over cytosolic ones, underscoring their potential in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).

Antioxidant Activity and Molecular Docking

Recent advancements in molecular docking and QSAR modeling of sulfonamide-based compounds, including thiophene sulfonamide derivatives, have been aimed at exploring their antioxidant activity and potential as significant inhibitors in various biological processes. These studies not only contribute to our understanding of these compounds' mechanisms of action but also aid in the design of more potent and selective therapeutic agents (Aziz et al., 2021).

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c14-9-3-1-5-11-13(9)7-6-12-18(15,16)10-4-2-8-17-10/h1-5,8,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGUIYGMOHWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

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